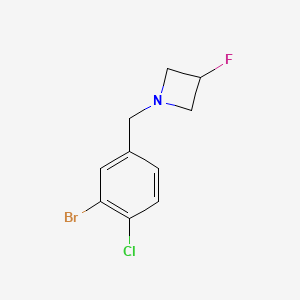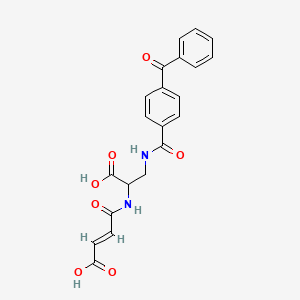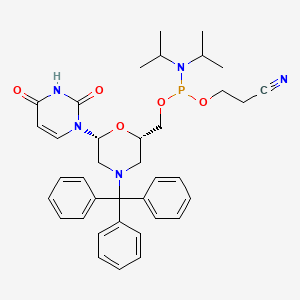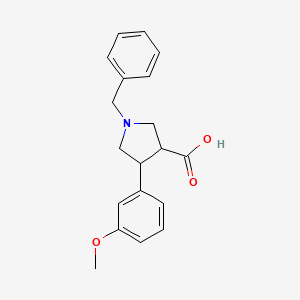
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-bromo-4-chlorobenzyl group attached to the nitrogen atom of the azetidine ring, with a fluorine atom at the third position of the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-chlorobenzyl chloride: This intermediate can be synthesized by the bromination and chlorination of benzyl chloride under controlled conditions.
Formation of 3-Bromo-4-chlorobenzyl azetidine: The 3-Bromo-4-chlorobenzyl chloride is then reacted with azetidine in the presence of a base, such as sodium hydride, to form the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives with different functional groups.
Oxidation: Formation of azetidine N-oxides or ring-opened products.
Reduction: Formation of reduced azetidine derivatives or ring-contracted products.
科学研究应用
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or specialty chemicals, due to its unique structural features.
作用机制
The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The azetidine ring can also participate in hydrogen bonding or hydrophobic interactions, contributing to its overall activity.
相似化合物的比较
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the azetidine ring.
3-Bromo-4-chlorobenzyl chloride: Precursor in the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine.
3-Bromo-4-chlorobenzyl bromide: Another halogenated derivative used in organic synthesis.
Uniqueness
This compound is unique due to the combination of a four-membered azetidine ring with multiple halogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10BrClFN |
|---|---|
分子量 |
278.55 g/mol |
IUPAC 名称 |
1-[(3-bromo-4-chlorophenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C10H10BrClFN/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6H2 |
InChI 键 |
HOYLBUUTXCHGQB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)


![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)



![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)

![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
